6-Benzyloxyindole

Corrosion Inhibition Materials Science Electrochemistry

6-(Benzyloxy)-1H-indole (CAS 15903-94-3), also known as 6-benzyloxyindole, is a heterocyclic aromatic building block with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol. The compound features an indole core (a fused benzene and pyrrole ring) bearing a benzyloxy (-OCH₂C₆H₅) substituent at the 6-position of the benzene ring.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 15903-94-3
Cat. No. B015660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxyindole
CAS15903-94-3
Synonyms6-(Phenylmethoxy)-1H-indole;  6-(Benzyloxy)-indole;  6-(Benzyloxy)-1H-indole; _x000B_NSC 92538; 
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10,16H,11H2
InChIKeyFPMICYBCFBLGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-1H-Indole (CAS 15903-94-3) for Scientific Procurement: Technical Baseline and Comparator Landscape


6-(Benzyloxy)-1H-indole (CAS 15903-94-3), also known as 6-benzyloxyindole, is a heterocyclic aromatic building block with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . The compound features an indole core (a fused benzene and pyrrole ring) bearing a benzyloxy (-OCH₂C₆H₅) substituent at the 6-position of the benzene ring [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from other positional isomers such as 5-benzyloxyindole (CAS 1215-59-4) and 7-benzyloxyindole (CAS 20289-27-4), as well as from alternative 6-substituted indoles including 6-hydroxyindole (CAS 2380-84-9) and 6-methoxyindole (CAS 3189-13-7) . The compound is commercially available as a crystalline solid, typically yellow to brown in appearance, with a reported melting point range of 116–119 °C and an XLogP3 value of 4.1, indicating significant hydrophobicity that influences both solubility behavior and membrane permeability characteristics in biological systems .

Why 6-(Benzyloxy)-1H-Indole Cannot Be Substituted with Generic Indole Analogs in Research Protocols


The substitution of 6-(benzyloxy)-1H-indole with generic indole derivatives or alternative positional isomers introduces quantifiable changes in molecular recognition, reaction kinetics, and physicochemical properties that undermine experimental reproducibility and therapeutic target engagement. The specific 6-position benzyloxy substitution confers a unique combination of electronic resonance effects, steric accessibility, and hydrophobic character that directly impacts performance across multiple validated applications. For instance, the benzyloxy group at the 6-position produces a corrosion inhibition efficiency exceeding 92%, while the structurally distinct 3-methylindole analog achieves only ~87% under identical conditions [1]. Furthermore, the 6-benzyloxy substitution pattern is explicitly required as a reactant for the enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones and for Friedel-Crafts alkylation reactions with hydroxyisoindolinones, where alternative substitution patterns fail to yield the desired stereochemical outcomes or reaction regioselectivity . Generic substitution therefore represents a documented risk to both synthetic yield and assay validity.

Quantitative Differentiation Evidence for 6-(Benzyloxy)-1H-Indole (CAS 15903-94-3) versus Comparators


Superior Corrosion Inhibition Efficiency of 6-Benzyloxyindole versus 3-Methylindole on Low Carbon Steel

In a head-to-head comparative study evaluating organic corrosion inhibitors for low carbon steel in 1.0 M HCl at 303 K, 6-benzyloxyindole demonstrated superior inhibition efficiency relative to the closest indole comparator, 3-methylindole. The study employed both weight loss and potentiodynamic polarization methods at an inhibitor concentration of 10 × 10⁻⁵ M [1].

Corrosion Inhibition Materials Science Electrochemistry

Validated Scalable Synthesis Route with Defined Reaction Kinetics for 6-Benzyloxyindole

A large-scale preparation study published in Organic Process Research & Development established a validated, scalable route for 6-benzyloxyindole synthesis via hydrogenation of (E)-2-nitropyrrolidinostyrene using a doped rhodium catalyst. The study included first-time in situ IR examination of reaction kinetics, demonstrating that specific additives (Ni(NO₃)₂·6H₂O, Fe(OAc)₂, or Co(acac)₃) decelerate benzyl ether hydrogenolysis while accelerating N-oxy-intermediate deoxygenation [1]. This process characterization provides procurement-relevant quality assurance that is absent for many alternative 6-substituted indoles.

Process Chemistry Scale-up Synthesis Reaction Kinetics

Critical Reactant for Enantioselective Synthesis of Quaternary Carbon-Containing 3-(3-Indolyl)isoindolin-1-ones

6-Benzyloxyindole serves as a reactant for the enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones . The 6-position benzyloxy substitution provides the required steric and electronic profile to enable asymmetric induction at the newly formed quaternary stereocenter. This application is specifically documented across multiple authoritative sources and represents a synthetic transformation for which alternative 5- or 7-benzyloxy isomers, or 6-hydroxy/6-methoxy analogs, have not been validated as effective substitutes .

Enantioselective Synthesis Medicinal Chemistry Asymmetric Catalysis

Functional Differentiation of 6-Benzyloxyindole from 5- and 7-Benzyloxyindole Isomers in Biological Systems

A cross-study comparison of benzyloxyindole positional isomers reveals distinct and non-interchangeable biological activity profiles. 7-Benzyloxyindole attenuates Staphylococcus aureus virulence by inhibiting staphyloxanthin production and hemolytic activity without affecting bacterial growth, and also inhibits Candida albicans biofilm and hyphal formation [1]. 5-Benzyloxyindole functions as a cytochrome P450 inhibitor and has been incorporated into platinum(IV) prodrugs exhibiting GI₅₀ values between 1.2 and 150 nM against cancer cell lines [2]. In contrast, 6-benzyloxyindole is documented primarily as a synthetic building block for HCV inhibitors, PKC inhibitors, and CB2 cannabinoid receptor ligands rather than as a direct bioactive agent .

Anti-virulence Biofilm Inhibition Structure-Activity Relationship

Validated Research and Industrial Application Scenarios for 6-(Benzyloxy)-1H-Indole Based on Quantitative Evidence


Corrosion Inhibition Formulation Development for Acidic Industrial Environments

Based on the demonstrated 92.29–94.11% corrosion inhibition efficiency on low carbon steel in 1.0 M HCl at 303 K, 6-benzyloxyindole is positioned as a candidate for developing organic corrosion inhibitor formulations in acidic industrial cleaning, pickling, and descaling operations. The compound outperforms 3-methylindole by approximately 6–7 absolute percentage points and nitroaniline derivatives by over 40 percentage points under identical conditions [1]. Its mixed-type inhibition mechanism and compliance with Langmuir adsorption isotherm provide predictable, modelable performance for formulation optimization [1].

Kilogram-Scale Process Development for Pharmaceutical Intermediate Manufacturing

For process chemistry teams requiring multi-kilogram quantities of indole intermediates, 6-benzyloxyindole offers a peer-reviewed, scalable synthetic route with characterized reaction kinetics and thermal hazard assessment [1]. The validated hydrogenation methodology using doped rhodium catalyst provides a safety-evaluated pathway for large-scale production, reducing process development timelines and mitigating scale-up risks that would otherwise require de novo optimization for alternative 6-substituted indoles lacking published process validation [1].

Enantioselective Synthesis of Chiral Indole-Containing Pharmacophores

6-Benzyloxyindole is specifically validated as a reactant for the enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones and for Friedel-Crafts alkylation reactions with hydroxyisoindolinones [1]. Medicinal chemistry teams developing chiral drug candidates containing indole scaffolds should select this compound for these transformations rather than attempting substitution with 5- or 7-benzyloxyindole isomers, which have not been documented to support equivalent stereochemical outcomes or reaction regioselectivity [1].

Synthesis of Hepatitis C Virus (HCV) NS5B Polymerase Inhibitor Candidates

6-Benzyloxyindole serves as a reactant for the preparation of hepatitis C virus (HCV) inhibitors, specifically in the context of NS5B RNA-dependent RNA polymerase allosteric inhibition strategies [1]. The indole-N-acetamide class of HCV inhibitors, for which 6-benzyloxyindole is a key building block, has demonstrated potent affinity for NS5B and effective inhibition of subgenomic HCV RNA replication in HUH-7 cells [2]. Procurement of this specific substitution pattern is required for synthetic access to this inhibitor class.

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